molecular formula C20H24 B11950240 Biphenylene, octamethyl- CAS No. 72468-75-8

Biphenylene, octamethyl-

Cat. No.: B11950240
CAS No.: 72468-75-8
M. Wt: 264.4 g/mol
InChI Key: AZDASMRCOFAZBW-UHFFFAOYSA-N
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Description

Biphenylene, octamethyl-: is an organic compound characterized by its unique structure, which consists of two benzene rings joined by two bridging bonds, forming a 6-4-6 arene system. This compound is a derivative of biphenylene, where eight hydrogen atoms are replaced by methyl groups. It is a pale, yellowish solid with a hay-like odor and exhibits properties typical of polycyclic aromatic hydrocarbons .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of biphenylene, octamethyl- can be achieved through various methods. One common approach involves the reaction of biphenylene with methylating agents under specific conditions. For instance, the Friedel-Crafts alkylation reaction is often employed, where biphenylene reacts with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods: Industrial production of biphenylene, octamethyl- typically involves large-scale Friedel-Crafts alkylation processes. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Biphenylene, octamethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Biphenylene, octamethyl- is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .

Biology and Medicine: In biological research, biphenylene, octamethyl- is studied for its potential as an anti-cancer agent. Its ability to interact with DNA and inhibit the growth of cancer cells has been a subject of interest .

Industry: The compound finds applications in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its stability and electronic properties make it suitable for use in advanced materials and nanotechnology .

Mechanism of Action

The mechanism of action of biphenylene, octamethyl- involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and function. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, biphenylene, octamethyl- can inhibit specific enzymes involved in cellular processes, further contributing to its biological effects .

Biological Activity

Biphenylene, octamethyl- (C18H18) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on antibacterial, anti-inflammatory, and anticancer activities, as well as its structure-activity relationships and potential therapeutic applications.

Overview of Biphenylene Derivatives

Biphenylene derivatives are known for their diverse biological activities. Recent studies have highlighted their potential as antibacterial agents, particularly against antibiotic-resistant strains. For instance, specific biphenyl derivatives have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis .

Antibacterial Activity

Research indicates that biphenylene derivatives can effectively inhibit the growth of various pathogenic bacteria. A study synthesized several biphenyl compounds and evaluated their antibacterial activity. Notably:

  • Compound 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol exhibited a minimum inhibitory concentration (MIC) of 3.13 μg/mL against MRSA.
  • Compound 5-(9H-carbazol-2-yl) benzene-1,2,3-triol showed an MIC of 6.25 μg/mL against multidrug-resistant E. faecalis.

These compounds demonstrated comparable efficacy to standard antibiotics like ciprofloxacin against resistant strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that:

  • Electron-withdrawing groups on the A ring enhance antibacterial activity.
  • Hydroxyl groups on the B ring are beneficial for activity .

Anti-inflammatory Properties

Biphenylene derivatives also exhibit anti-inflammatory properties. They have been investigated for their ability to modulate inflammatory pathways, which is crucial in treating various inflammatory diseases. The mechanisms include inhibition of pro-inflammatory cytokines and modulation of immune responses .

Anticancer Activity

Recent investigations into the anticancer potential of biphenylene derivatives have revealed promising results. Compounds derived from biphenylene have shown cytotoxic effects against various cancer cell lines:

  • Certain biphenyl derivatives demonstrated significant activity against MCF-7 breast cancer cells with IC50 values indicating potent cytotoxicity .

The anticancer mechanisms are believed to involve apoptosis induction and cell cycle arrest, although further studies are required to elucidate these pathways fully.

Data Summary

The following table summarizes key findings related to the biological activities of biphenylene derivatives:

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 Value
4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triolAntibacterialMRSA3.13 μg/mL
5-(9H-carbazol-2-yl) benzene-1,2,3-triolAntibacterialMultidrug-resistant E. faecalis6.25 μg/mL
Various biphenyl derivativesAnticancerMCF-7 Breast Cancer CellsSignificant IC50

Case Studies

  • Antimicrobial Efficacy : A study conducted by Guo et al. highlighted the antimicrobial efficacy of dibenzofuran and biphenyl phytoalexins derived from Sorbus pohuashanensis, demonstrating potent activity against drug-resistant bacteria .
  • Cytotoxic Effects : Research on biphenylene derivatives revealed significant cytotoxic effects on cancer cell lines, underscoring their potential as novel anticancer agents .

Properties

CAS No.

72468-75-8

Molecular Formula

C20H24

Molecular Weight

264.4 g/mol

IUPAC Name

1,2,3,4,5,6,7,8-octamethylbiphenylene

InChI

InChI=1S/C20H24/c1-9-10(2)14(6)18-17(13(9)5)19-15(7)11(3)12(4)16(8)20(18)19/h1-8H3

InChI Key

AZDASMRCOFAZBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=C1C)C3=C(C(=C(C(=C23)C)C)C)C)C)C

Origin of Product

United States

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